3,N(4)-Ethenodeoxycytidine

etheno-DNA adducts inflammatory bowel disease lipid peroxidation

Sourcing a reliable reference standard for etheno-specific DNA adductomics is challenging. This εdC standard resolves that by providing a high-purity, consistent material for LPO-driven damage studies. - Disease-Specific Endpoint: Essential for quantifying HNE-derived DNA damage in inflammatory conditions, where εdC levels are elevated up to 28-fold (pancreatitis) and 19-fold (Crohn's disease). - Biomarker Superiority: Exhibits 2-9x higher basal levels than εdA, ensuring superior signal-to-noise ratios in LC-MS/MS and 32P-postlabeling assays. - Supply Assurance: Available from stock with batch-specific QC documentation, ensuring reliable analytical workflow continuity.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
CAS No. 68498-26-0
Cat. No. B1209692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,N(4)-Ethenodeoxycytidine
CAS68498-26-0
Synonyms3,N(4)-etheno-2'-deoxycytidine
3,N(4)-ethenodeoxycytidine
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=NC=CN3C2=O)CO)O
InChIInChI=1S/C11H13N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1-4,7-8,10,15-16H,5-6H2/t7-,8+,10+/m0/s1
InChIKeyUFLBVEMEAYZXKY-QXFUBDJGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,N(4)-Ethenodeoxycytidine (CAS 68498-26-0): Procurement Guide for the Etheno DNA Adduct Biomarker with Superior Tissue-Level Differentiation


3,N(4)-Ethenodeoxycytidine (εdC, 3,N4-etheno-2′-deoxycytidine, CAS 68498-26-0) is a promutagenic exocyclic DNA adduct belonging to the etheno-modified nucleoside class. It is formed endogenously through reaction of deoxycytidine with lipid peroxidation (LPO) products such as trans‑4‑hydroxy‑2‑nonenal (HNE), and exogenously via exposure to the carcinogens vinyl chloride and urethane [1]. Unlike the more widely studied 8‑oxo‑dG, εdC is one of a family of etheno adducts (including εdA, εdG, and N2,3‑εdG) that are increasingly recognized as distinct biomarkers for oxidative stress‑ and inflammation‑driven carcinogenesis [2]. Its quantitative levels in human tissues consistently exceed those of the companion adduct 1,N6‑ethenodeoxyadenosine (εdA) by 2‑ to 9‑fold, a feature that directly impacts selection for methods requiring higher signal‑to‑noise ratios in clinical or bioanalytical settings [3].

Why 3,N(4)-Ethenodeoxycytidine Cannot Be Interchanged with Other Etheno DNA Adducts: Evidence-Based Procurement Rationale


Although εdC and εdA are both etheno adducts generated from the same LPO precursors, their biological and analytical profiles diverge sharply. In human inflammatory pathologies, εdC shows disease‑specific isolated elevation (up to 28‑fold in pancreatitis; 19‑fold in Crohn's disease) while εdA remains unchanged, ruling out generic substitution [1]. Basal εdC levels in tissues are 2‑ to 9‑fold higher than εdA, meaning that an εdA‑only assay under‑reports total etheno‑DNA damage burden [2]. The two adducts are excised by different DNA glycosylases (MBD4 for εdC; MPG for εdA), so they report on distinct repair capacities and mutagenic susceptibilities [3]. Substituting εdC with the more commonly available 8‑oxo‑dG entirely misses the etheno‑specific pathway; indeed εdC and 8‑oxo‑dG show poor correlation in atherosclerotic tissues, confirming they capture different oxidative insults [4]. For procurement decisions, these differences mean that only 3,N(4)-ethenodeoxycytidine satisfies analytical requirements when the target is lipid‑peroxidation‑specific, HNE‑driven DNA damage rather than generic oxidative stress.

Quantitative Differentiation of 3,N(4)-Ethenodeoxycytidine vs. Closest Analogs: Head-to-Head Evidence for Scientific Selection


Disease-Specific Isolated Elevation of εdC vs. εdA in Inflammatory Bowel Disease and Chronic Pancreatitis

In affected colonic mucosa of Crohn's disease patients, only εdC was elevated (19‑fold vs. asymptomatic tissue) whereas εdA showed no significant change. In ulcerative colitis, εdC was increased 4‑fold while εdA remained unchanged. In inflamed pancreatic tissue, both adducts were elevated but to markedly different degrees: εdA increased 3‑fold and εdC increased 28‑fold. Across all three cancer‑prone chronic inflammatory conditions, mean εdC levels in tissues were 5‑ to 9‑fold higher than εdA [1].

etheno-DNA adducts inflammatory bowel disease lipid peroxidation biomarker specificity

Consistently Higher Basal εdC Levels vs. εdA Across Human Blood and Vascular Tissues

In white blood cell DNA from healthy mother‑newborn pairs, εdC levels per 10^9 parent nucleotides were 354 (cord blood) and 916 (maternal), compared to εdA levels of 138 and 317 respectively, yielding an εdC/εdA ratio of ~2.6–2.9 [1]. In human atherosclerotic aortic smooth muscle cells, εdC ranged from 10.7 to 157.7 per 10^8 dC, whereas εdA ranged from 2.3 to 39.6 per 10^8 dA, with εdC being 3‑ to 10‑fold higher in individual samples; mean values were 71.9 vs. 15.2 for smokers [2]. This consistently higher signal improves detection reliability at low DNA input quantities.

biomonitoring white blood cells atherosclerosis baseline DNA damage

Differential Correlation with Non‑Transferrin Bound Iron in Thalassemia: εdC Tracks Iron‑Overload Better Than εdA

In β‑thalassemia/Hb E patients, mean urinary εdC levels were 5.2 ± 1.3 fmol/µmol creatinine compared to 0.4 ± 0.7 in controls (13‑fold elevation), while εdA was elevated 8.7‑fold (33.8 ± 3.9 vs. 3.9 ± 0.8). Critically, εdC showed a significant positive correlation with non‑transferrin bound iron (NTBI; r = 0.517, P = 0.002), a key indicator of iron‑overload‑induced oxidative stress, whereas εdA showed only a non‑significant trend (r = 0.257, P = 0.124) [1].

thalassemia iron overload urinary biomarkers hepatocellular carcinoma risk

Enhanced Fluorescence Lifetime and Quantum Yield vs. Canonical dC: Enabling Direct Probe Applications Unavailable to εdA

Femtosecond fluorescence upconversion studies demonstrate that εdC exhibits a 3‑fold increased fluorescence lifetime and 3‑fold increased quantum yield at neutral pH relative to the canonical nucleoside deoxycytidine (dC), a property that is further amplified upon protonation of the etheno ring (εdCH⁺) [1]. This photophysical behavior is fundamentally different from that of εdA, which is essentially non‑fluorescent under physiological conditions. Quantum mechanical calculations attribute the enhanced εdC fluorescence to a ππ*₁ lowest excited state with a sizable energy barrier to the non‑radiative ethene‑like conical intersection, a feature absent in dC [1].

fluorescent nucleoside time-resolved spectroscopy oligonucleotide probes DNA structure

Differential DNA Repair Glycosylase Specificity vs. εdA: εdC Is Recognized by MBD4/TDG, Not MPG

εdC is excised predominantly by mismatch‑specific thymine‑DNA glycosylase (TDG/MBD4) and E. coli double‑stranded uracil‑DNA glycosylase (Mug), whereas εdA is repaired by N‑methylpurine‑DNA glycosylase (MPG/ANPG) [1]. This repair pathway bifurcation explains why εdC accumulates to higher levels than εdA in tissues with MBD4‑deficient states, such as chronic inflammatory environments. Notably, MBD4 mutations are found in up to 26% of microsatellite‑unstable colorectal cancers, suggesting εdC‑specific accumulation may be a superior marker for mismatch‑repair‑deficient carcinogenesis compared to εdA [2].

base excision repair MBD4 TDG glycosylase specificity mutagenesis risk

Optimal Procurement Scenarios for 3,N(4)-Ethenodeoxycytidine: Evidence‑Based Research and Industrial Applications


Disease‑Specific Lipid Peroxidation Biomarker for Inflammatory Bowel Disease and Pancreatitis Cohort Studies

In chronic inflammatory conditions where only εdC, and not εdA, shows significant elevation in affected colonic mucosa (19‑fold in Crohn's disease; 4‑fold in ulcerative colitis) and vastly dominant elevation in pancreatitis (28‑fold vs. 3‑fold for εdA), εdC is the mandatory DNA adduct endpoint [1]. Procurement of εdC as an analytical reference standard and as a 32P‑postlabeling or LC‑MS/MS internal standard is essential for any study quantifying HNE‑derived DNA damage in gastrointestinal inflammatory disease cohorts.

Iron‑Overload Cancer Risk Assessment in Hematological Disorders

Given the statistically significant correlation of urinary εdC with NTBI (r = 0.517, P = 0.002) in β‑thalassemia/Hb E patients—and the absence of such correlation for εdA—εdC should be selected as the primary urinary etheno adduct biomarker for iron‑overload‑related hepatocellular carcinoma risk monitoring [2]. Its 13‑fold elevation over controls also provides a larger dynamic range than the 8.7‑fold elevation of εdA.

Fluorescent Oligonucleotide Probe Synthesis via Phosphoramidite Chemistry

The 3‑fold enhanced fluorescence quantum yield and lifetime of εdC relative to canonical dC, coupled with its structural compatibility with standard oligonucleotide synthesis (3,N4‑Etheno‑dC CE‑Phosphoramidite, CAS 159624‑42‑7), make it uniquely suitable for incorporation into DNA probes for fluorescence‑based nucleic acid interaction studies, including FRET, fluorescence anisotropy, and time‑resolved measurements [3]. This application is not feasible with εdA, which lacks comparable fluorescence.

Reference Standard for Vinyl Chloride/Urethane Exposure Biomonitoring in Occupational Health

In vinyl chloride‑exposed rats, εdC accumulates in target organs (liver, lung, brain) at levels 1.9‑ to 4.9 × 10⁻⁷ relative to dC, exceeding εdA levels (0.6‑1.3 × 10⁻⁷) by 2‑ to 8‑fold, with organ‑specific distribution matching carcinogenic susceptibility [4]. For occupational exposure assessment and regulatory toxicology, εdC serves as the more abundant and sensitive indicator of etheno‑adduct formation, requiring procurement of both unlabeled and isotopically‑labeled (e.g., ¹³C,¹⁵N₂) εdC for accurate mass spectrometric quantification.

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